molecular formula C27H30ClF2N3O2 B1199003 2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide CAS No. 150527-35-8

2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide

Cat. No.: B1199003
CAS No.: 150527-35-8
M. Wt: 502 g/mol
InChI Key: SINUPTNDIYPGBH-UHFFFAOYSA-N
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Description

2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridinecarboxamide group and a bis-(4-fluorophenyl)butyl moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.

    Introduction of the Bis-(4-fluorophenyl)butyl Group: This step involves the alkylation of the piperazine ring using a suitable alkylating agent, such as 4,4-bis-(4-fluorophenyl)butyl bromide.

    Attachment of the Pyridinecarboxamide Group: The final step involves the coupling of the functionalized piperazine with a pyridinecarboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-[4-(3-fluorophenyl)-4-(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F2N3O2.ClH/c1-34-27(33)25-7-3-13-30-26(25)32-17-15-31(16-18-32)14-4-8-24(20-9-11-22(28)12-10-20)21-5-2-6-23(29)19-21;/h2-3,5-7,9-13,19,24H,4,8,14-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINUPTNDIYPGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC(=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933990
Record name Methyl 2-{4-[4-(3-fluorophenyl)-4-(4-fluorophenyl)butyl]piperazin-1-yl}pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150527-35-8
Record name FG 5865
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-{4-[4-(3-fluorophenyl)-4-(4-fluorophenyl)butyl]piperazin-1-yl}pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide
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2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide
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2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide
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2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide
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2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide
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2-(4-(4,4-Bis-(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxamide

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